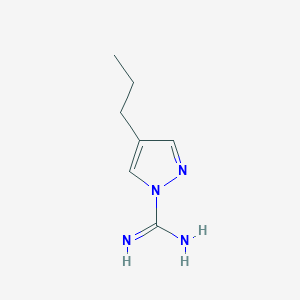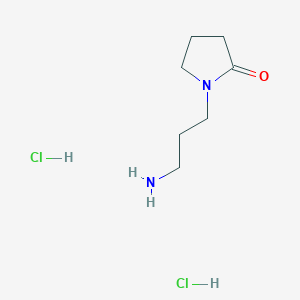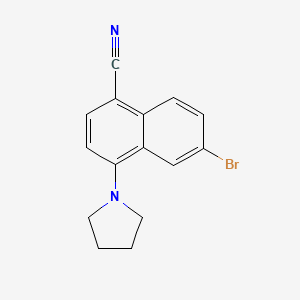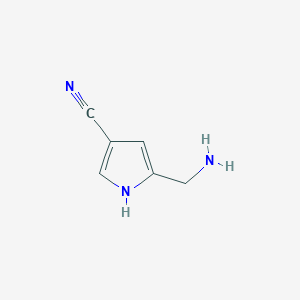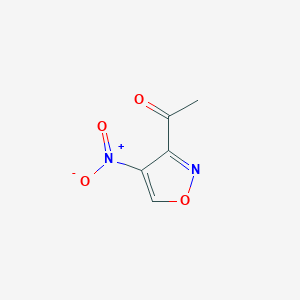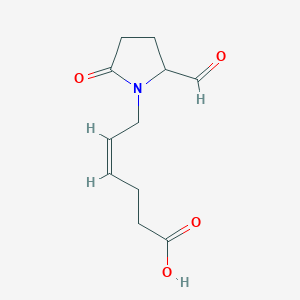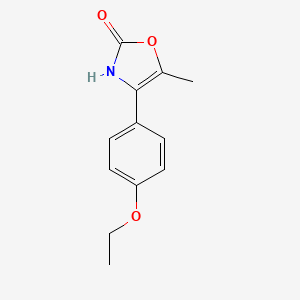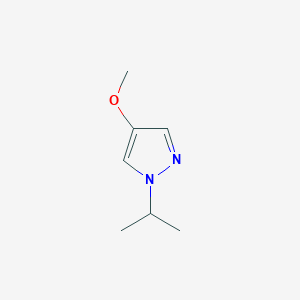
4-Methoxy-1-(propan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-4-methoxy-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-4-methoxy-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropyl hydrazine with methoxy-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring .
Industrial Production Methods: Industrial production of 1-isopropyl-4-methoxy-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. Catalysts such as iron(III) chloride or palladium complexes can be used to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-4-methoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution
Major Products:
Oxidation: Formation of 1-isopropyl-4-formyl-1H-pyrazole.
Reduction: Formation of 1-isopropyl-4-methoxy-1,2-dihydropyrazole.
Substitution: Formation of various alkyl or aryl-substituted pyrazoles
Applications De Recherche Scientifique
1-Isopropyl-4-methoxy-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-isopropyl-4-methoxy-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .
Comparaison Avec Des Composés Similaires
- 1-Isopropyl-4-methyl-1H-pyrazole
- 1-Isopropyl-4-ethyl-1H-pyrazole
- 1-Isopropyl-4-phenyl-1H-pyrazole
Comparison: 1-Isopropyl-4-methoxy-1H-pyrazole is unique due to the presence of the methoxy group, which can undergo various chemical transformations, enhancing its versatility in synthetic applications. In contrast, other similar compounds may have different substituents, leading to variations in their chemical reactivity and biological activities .
Propriétés
Numéro CAS |
75702-88-4 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
4-methoxy-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-5-7(10-3)4-8-9/h4-6H,1-3H3 |
Clé InChI |
WIRJVOVMDKBPCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=C(C=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)
![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)
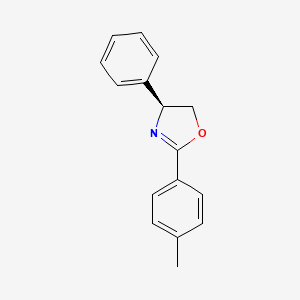
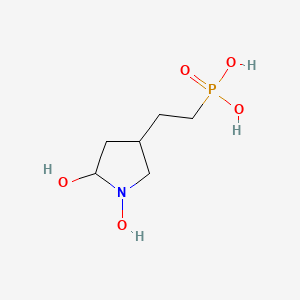
![4-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873213.png)
